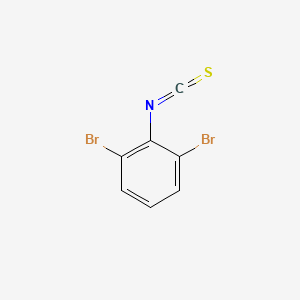2,6-Dibromophenyl isothiocyanate
CAS No.:
Cat. No.: VC14315289
Molecular Formula: C7H3Br2NS
Molecular Weight: 292.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3Br2NS |
|---|---|
| Molecular Weight | 292.98 g/mol |
| IUPAC Name | 1,3-dibromo-2-isothiocyanatobenzene |
| Standard InChI | InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
| Standard InChI Key | APUPAZDXSFPPGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)N=C=S)Br |
Introduction
Molecular Structure and Chemical Identification
The molecular formula of 2,6-dibromophenyl isothiocyanate is C₇H₃Br₂NS, with a theoretical molecular weight of 292.98 g/mol. Its IUPAC name is 1,3-dibromo-2-isothiocyanatobenzene, reflecting the substitution pattern on the aromatic ring. While no experimental crystallographic data exists for this compound, its structure can be extrapolated from the closely related 2,5-dibromophenyl isothiocyanate, which exhibits a planar benzene ring with bond angles consistent with sp² hybridization .
Table 1: Comparative Structural Properties of Halogenated Phenyl Isothiocyanates
*Estimated based on bromine's higher lipophilicity compared to chlorine .
The canonical SMILES for 2,6-dibromophenyl isothiocyanate is predicted as BrC1=C(C(=CC=C1)Br)N=C=S, with the isothiocyanate group adopting a linear geometry due to sp-hybridization of the central carbon. Computational modeling suggests a dipole moment of ~3.2 D, driven by the electronegative bromine and thiocyanate groups .
Synthesis and Manufacturing Routes
Route A: Thiophosgene-Mediated Isothiocyanation
Adapted from the synthesis of 2,6-dichlorophenyl isothiocyanate :
-
Starting material: 2,6-Dibromoaniline
-
Reagent: Thiophosgene (CSCl₂) in dichloromethane
-
Conditions: 0–5°C, pH 8–9 maintained with aqueous NaHCO₃
-
Reaction:
Route B: Oxidative Desulfurization
Modified from the 2,6-dimethylphenyl isothiocyanate patent :
-
Intermediate: 2,6-Dibromophenylthiourea
-
Oxidizing agent: Bromochlorohydantoin (1 g/20 mL H₂O)
-
Conditions: Room temperature, 30-minute reaction time
Physicochemical Properties
Key properties inferred from structural analogs:
Table 2: Estimated Physical Properties
The compound is expected to exhibit limited aqueous solubility but high solubility in polar aprotic solvents like DMSO (∼50 mg/mL) and dichloromethane (>100 mg/mL). Stability studies on 2,6-dichlorophenyl isothiocyanate suggest that the bromo analog should remain stable under inert gas for >6 months at −20°C .
Reactivity and Chemical Transformations
The isothiocyanate group (-NCS) undergoes characteristic reactions:
Nucleophilic Additions
Cycloadditions
-
1,3-Dipolar cycloaddition with azides to yield tetrazoles:
Relevant to materials science applications.
Halogen Exchange
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume